molecular formula C14H12N2O2 B2641665 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol CAS No. 313645-14-6

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol

Cat. No.: B2641665
CAS No.: 313645-14-6
M. Wt: 240.262
InChI Key: WCLVOVYJAPLNEZ-UHFFFAOYSA-N
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Description

Introduction to Benzo[d]oxazole Derivatives in Contemporary Heterocyclic Chemistry

Benzoxazole derivatives occupy a central role in heterocyclic chemistry due to their structural similarity to nucleic acid bases and their adaptability in drug discovery. The benzo[d]oxazole scaffold consists of a benzene ring fused to an oxazole moiety, creating a planar, aromatic system capable of π-π stacking interactions and hydrogen bonding. This framework serves as a privileged structure in medicinal chemistry, underpinning compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Role of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol in Medicinal Chemistry Scaffold Design

The structural architecture of 5-amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol is optimized for drug-likeness. Key features include:

  • Amino Group at Position 5 : Enhances solubility and serves as a hydrogen bond donor, critical for target binding.
  • Methyl Group at Position 6 : Introduces steric and electronic effects that modulate ring electron density, potentially reducing metabolic oxidation.
  • Phenolic Hydroxyl at Position 2 : Contributes to hydrogen bonding and acidity, improving membrane permeability.

These attributes align with Lipinski’s criteria, as the compound’s molecular weight (240.26 g/mol) and calculated partition coefficient (clogP) fall within acceptable ranges for oral bioavailability. The scaffold’s versatility is further demonstrated in its synthetic adaptability; for example, microwave-assisted reactions in green solvents have been used to synthesize analogous benzoxazole derivatives with high yields.

Table 1: Key Physicochemical Properties of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol
Property Value/Description Relevance to Drug Design
Molecular Weight 240.26 g/mol Complies with Lipinski’s rule
Hydrogen Bond Donors 3 (NH₂, OH) Enhances target binding
Hydrogen Bond Acceptors 4 (N, O) Improves solubility
Rotatable Bonds 2 Favors metabolic stability

Strategic Importance of Substituent Positioning on Biological Activity Modulation

Substituent placement on the benzoxazole scaffold profoundly impacts biological activity. For 5-amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol:

  • Position 6 Methyl Group : The electron-donating methyl group alters the electron density of the benzoxazole ring, stabilizing intermediates during synthetic reactions and potentially reducing susceptibility to enzymatic degradation. In comparative studies, sulfur-containing benzothiazoles exhibit greater cyclization efficiency than oxygen-based benzoxazoles due to differences in electronegativity; however, methyl substitution mitigates this disparity by modulating electron localization.
  • Position 5 Amino Group : This group’s nucleophilic character facilitates interactions with electrophilic regions of biological targets, such as enzyme active sites. For instance, amino-substituted benzoxazoles have shown enhanced inhibitory effects against kinases involved in cancer progression.
  • Position 2 Phenolic Hydroxyl : The hydroxyl group’s acidity (pKa ~10) allows pH-dependent solubility, favoring absorption in the gastrointestinal tract. Additionally, it participates in covalent interactions with serine residues in proteases, as observed in structure-activity relationship (SAR) studies of analogous compounds.

The synergy between these substituents is evident in the compound’s predicted pharmacokinetic profile. For example, the methyl group’s steric bulk may shield the oxazole ring from oxidative metabolism, while the amino and hydroxyl groups collectively enhance water solubility—a balance critical for oral drug candidates.

Properties

IUPAC Name

5-amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8-2-5-11-13(6-8)18-14(16-11)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLVOVYJAPLNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol involves multiple steps. One common method includes the reaction of 2-aminophenol with 6-methylbenzoxazole under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol typically involves the condensation of 2-amino phenolic compounds with appropriate aldehydes or other substrates under various catalytic conditions. Recent advancements in synthetic methodologies have demonstrated improved yields and efficiency, utilizing catalysts such as magnetic solid acids and mesoporous materials, which enhance the reaction's eco-friendliness and operational simplicity .

Antimicrobial Properties

Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 2-aminobenzoxazole have been shown to inhibit Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide biosynthesis. The structure-activity relationship studies have identified potent inhibitors with minimum inhibitory concentrations (MIC) as low as 1 μM .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored extensively. A notable study demonstrated that certain benzoxazole compounds exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups, such as acetic acid, significantly enhanced cytotoxicity .

Tyrosinase Inhibition

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol has also been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds with a similar scaffold have shown promising results in reducing melanin synthesis in vitro and in vivo, indicating potential applications in skin whitening products .

Synthesis and Evaluation of Antimicrobial Activity

A study focused on synthesizing benzoxazole derivatives highlighted the efficacy of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol as a potent antimicrobial agent against Mycobacterium tuberculosis. The compound was evaluated alongside various structural analogs, demonstrating a strong correlation between structural modifications and antibacterial potency .

CompoundStructureMIC (μM)Activity
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenolstructure≤ 1High
Analog Astructure10Moderate
Analog Bstructure> 50Low

Tyrosinase Inhibition Studies

Another significant study evaluated the tyrosinase inhibitory effects of various benzoxazole derivatives, including those similar to 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol. The results indicated that specific substitutions on the benzoxazole ring could enhance inhibitory activity significantly.

CompoundIC50 (μM)Melanin Production Inhibition (%)
Compound X0.51 ± 0.0080%
Compound Y144.06 ± 3.1020%

Mechanism of Action

The mechanism of action of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol - 6-Me (benzoxazole)
- 5-NH₂ (phenol)
C₁₄H₁₂N₂O₂ 240.26 313645-14-6
5-Amino-2-(5-chlorobenzooxazol-2-yl)phenol - 5-Cl (benzoxazole) C₁₃H₉ClN₂O₂ 260.68 22105-55-1
5-Amino-2-(5-methylbenzooxazol-2-yl)phenol - 5-Me (benzoxazole) C₁₄H₁₂N₂O₂ 240.26 293737-91-4
4-Methyl-2-(1-methyl-4-(5-methylbenzo[d]oxazol-2-yl)piperidin-4-ylamino)phenol - Piperidine-4-ylamino group
- 5-Me (benzoxazole)
C₂₂H₂₆N₄O₂ 378.47 N/A
2-(4-Methyl-2,3-dihydrobenzo[d]oxazol-2-yl)phenol - Dihydrobenzoxazole core
- 4-Me (dihydrobenzoxazole)
C₁₄H₁₃NO₂ 227.26 N/A

Table 2: Spectral and Physical Properties

Compound Key Spectral Data Melting Point (°C) Hazard Profile (GHS)
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol Not reported Not reported H302, H315, H319, H332, H335
4-Methyl-2-(1-methyl-4-(5-methylbenzo[d]oxazol-2-yl)piperidin-4-ylamino)phenol ¹³C NMR (CDCl₃): δ 149.5, 145.5, 141.7 ppm; HRMS: 392.0940 [M+H]⁺ Not reported Not reported
2-(4-Methyl-2,3-dihydrobenzo[d]oxazol-2-yl)phenol IR (KBr): 3030, 1629, 1591 cm⁻¹; Recrystallized from EtOH 215–217 Not reported
5-Amino-2-(5-ethyl-benzooxazol-2-yl)phenol Safety data aligns with target compound: H302, H315, H319, H332, H335 Not reported H302, H315, H319, H332, H335

Biological Activity

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol features a benzo[d]oxazole ring, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves reactions that yield the benzo[d]oxazole nucleus, followed by functionalization to introduce the amino and hydroxyl groups.

Synthesis Pathway

The synthesis can be summarized as follows:

  • Formation of the Benzo[d]oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as o-aminophenols and carboxylic acids.
  • Functionalization : Subsequent reactions introduce the amino group at the 5-position and the hydroxyl group at the 2-position.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the benzo[d]oxazole scaffold. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenolHeLa12.5Induction of apoptosis
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenolMCF-715.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Candida albicans32Weak

The biological activity of 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol is attributed to its interaction with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell proliferation or modulate signaling pathways associated with cancer progression.

Case Studies

  • In Vivo Studies : Administration of this compound in animal models has shown promising results in reducing tumor size and improving survival rates, indicating its potential as a therapeutic agent.
  • Cell Line Studies : In vitro experiments using various human cancer cell lines have demonstrated that this compound can effectively reduce cell viability through mechanisms such as apoptosis and necrosis.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol, and how can purity be optimized?

The synthesis of benzoxazole derivatives typically involves cyclization reactions. A method analogous to oxadiazole synthesis ( ) can be adapted:

  • Dissolve precursor compounds (e.g., 2-aminophenol derivatives) in ethanol, add bromocyan (BrCN) at 55–56°C, and stir for 2 hours.
  • Neutralize with sodium bicarbonate, filter, and recrystallize from methanol.
    To optimize purity (>97%), use column chromatography with silica gel and validate via HPLC (). Monitor reaction progress using thin-layer chromatography (TLC) to minimize by-products .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : Confirm aromatic proton environments (e.g., benzoxazole protons at δ 7.2–8.5 ppm) and amine group resonance.
  • FTIR : Identify characteristic bands (e.g., N–H stretch at ~3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹).
  • Mass spectrometry (MS) : Verify molecular ion peak at m/z 240.3 (C₁₄H₁₂N₂O₂) .

Q. What storage conditions ensure long-term stability of this compound?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Stability data from analogous benzoxazoles ( ) suggest no degradation under these conditions for ≥12 months .

Advanced Research Questions

Q. How can conflicting spectroscopic data from different synthetic batches be resolved?

Contradictions in NMR or IR spectra may arise from residual solvents, tautomerism, or polymorphic forms.

  • Step 1 : Re-purify the compound via recrystallization (methanol/water) or preparative HPLC.
  • Step 2 : Perform variable-temperature NMR to detect tautomeric shifts (e.g., amine ↔ imine forms).
  • Step 3 : Compare with computational simulations (DFT for IR/NMR) to identify discrepancies .

Q. What experimental strategies mitigate by-product formation during benzoxazole ring closure?

By-products like uncyclized intermediates or oxidized species can be minimized by:

  • Optimizing reaction time : Shorter durations (e.g., 1.5 hours) reduce side reactions ().
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance ring closure efficiency .

Q. How can researchers assess the compound’s potential biological activity using in silico methods?

  • Molecular docking : Screen against target proteins (e.g., kinases or oxidoreductases) using software like AutoDock Vina.
  • ADMET prediction : Use SwissADME to evaluate bioavailability, toxicity, and metabolic stability.
  • Pharmacophore modeling : Identify critical functional groups (e.g., benzoxazole and phenol moieties) for activity .

Q. What protocols validate the compound’s stability under physiological conditions (e.g., for drug delivery studies)?

  • pH stability test : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC.
  • Plasma stability : Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit acute toxicity ().
  • Data validation : Cross-reference spectral data with published benzoxazole analogs () to confirm assignments.

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